molecular formula C3H10ClN B1583588 N-Methylethylamine hydrochloride CAS No. 624-60-2

N-Methylethylamine hydrochloride

Cat. No.: B1583588
CAS No.: 624-60-2
M. Wt: 95.57 g/mol
InChI Key: GEHLEADVHVVTET-UHFFFAOYSA-N
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Description

N-Methylethylamine hydrochloride is an organic compound with the molecular formula C3H10ClN. It is a derivative of ethylamine where one hydrogen atom is replaced by a methyl group, forming N-methylethylamine, which is then converted to its hydrochloride salt. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylethylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylamine with methyl iodide in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical synthesis involving similar steps but optimized for higher yields and purity. The process typically involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methylethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, water.

Major Products Formed

    N-Methyl-N-ethylamine: Formed through methylation.

    Imines: Formed through condensation reactions with aldehydes or ketones.

Scientific Research Applications

N-Methylethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylethylamine hydrochloride involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in substitution and condensation reactions. It can also form hydrogen bonds and interact with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-propylamine: Similar structure but with a propyl group instead of an ethyl group.

    N-Methyl-N-isopropylamine: Contains an isopropyl group.

    N-Methyl-N-butylamine: Contains a butyl group.

Uniqueness

N-Methylethylamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications .

Properties

IUPAC Name

N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-3-4-2;/h4H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHLEADVHVVTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883512
Record name Ethanamine, N-methyl-, hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-60-2
Record name Ethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylethylamine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7301
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Record name Ethanamine, N-methyl-, hydrochloride (1:1)
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Record name Ethanamine, N-methyl-, hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl(methyl)ammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the connection between N-Methylethanamine Hydrochloride and mustard toxicity?

A1: The provided research papers focus on the blistering effects of sulfur mustard (bis-(2-chloroethyl)sulfide, HD) and its analogs, such as 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (nitrogen mustard, HN2). These compounds are known vesicants, causing severe skin blistering.

Q2: How do these mustard agents exert their toxic effects?

A: The research suggests that these mustard agents, including HN2, stimulate the production of a specific protease in skin cells [, ]. This protease, found to be membrane-bound and requiring calcium ions (Ca2+) for activity, plays a role in the breakdown of proteins at the dermal-epidermal junction, leading to blister formation [, ].

Q3: Can you elaborate on the protease involved and its significance?

A: The studies identified the mustard-stimulated protease as a trypsin/chymotrypsin-like serine protease, with a molecular weight of approximately 70-80 kDa [, ]. Its activity is dependent on both Ca2+ and new protein synthesis, indicating a complex regulatory mechanism [, ]. Inhibition of this protease could potentially serve as a therapeutic strategy to mitigate the blistering effects of mustard agents.

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